2-Pyridinol-1-oxide

Catalog No.
S1545060
CAS No.
13161-30-3
M.F
C5H5NO2
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyridinol-1-oxide

CAS Number

13161-30-3

Product Name

2-Pyridinol-1-oxide

IUPAC Name

1-hydroxypyridin-2-one

Molecular Formula

C5H5NO2

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H

InChI Key

SNUSZUYTMHKCPM-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C=C1)O

Synonyms

1-Hydroxy-2-pyridone,;2-Hydroxypyridine 1-oxide, HOPO

Canonical SMILES

C1=CC(=O)N(C=C1)O

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine 1-oxide, is an organic compound with the molecular formula C₅H₅NO₂ and a molecular weight of 111.10 g/mol. It is characterized by its off-white to light yellow solid form and has a melting point range of 147-152 °C. The compound is soluble in various solvents, including water, albeit slightly, and has applications in both chemical synthesis and biological research .

HOPO can cause skin and eye irritation []. Safety precautions such as wearing gloves, protective eyewear, and working in a well-ventilated area are essential when handling this compound [].

Fabrication of Electrodes for Europium Detection:

One research area utilizes 2-hydroxypyridine 1-oxide to modify gold electrodes for the electrochemical determination of europium (Eu) []. This involves attaching the molecule to the electrode surface, creating a specific environment that enhances the detection of Eu ions through a technique called cyclic voltammetry []. This research holds potential for developing new sensors for detecting Eu, which has applications in various fields, including luminescent materials and nuclear technologies.

Synthesis of Polymeric Nickel Complexes:

Another research application involves using 2-hydroxypyridine 1-oxide as a ligand in the preparation of polymeric nickel (II) complexes []. Ligands are molecules that bind to central metal ions, influencing the properties of the resulting complex. This research explores the potential of 2-hydroxypyridine 1-oxide in creating new polymeric materials with specific properties, such as electrical conductivity or catalytic activity.

, including:

  • Oxidation: It can be oxidized to form different derivatives.
  • Reduction: The compound can undergo reduction reactions, altering its functional groups.
  • Substitution Reactions: It can act as a nucleophile in substitution reactions, particularly involving halogens or other electrophiles.

One notable aspect of this compound is its ability to form stable chelate complexes with transition metal ions, which enhances its utility in coordination chemistry .

2-Pyridinol-1-oxide exhibits significant biological activity, particularly as a chelating agent. It interacts with transition metal ions, which are crucial for various enzymatic processes. This interaction can influence biochemical pathways, especially those involving metal ion cofactors. For instance, it has been studied for its potential role in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition could have implications in dermatological treatments .

The synthesis of 2-Pyridinol-1-oxide can be achieved through several methods:

  • Oxidation of Pyridine: A common method involves reacting pyridine with hydrogen peroxide in the presence of acetic acid at approximately 75 °C.
  • Acetic Anhydride Method: Another approach includes heating pyridine with acetic anhydride followed by oxidation with hydrogen peroxide.
  • Alternative Routes: Variations may include using different starting materials like 3-picoline or other substituted pyridines to yield homologs of 2-Pyridinol-1-oxide .

2-Pyridinol-1-oxide finds applications in several fields:

  • Chemical Research: Used as a peptide coupling agent and in the synthesis of various organic compounds.
  • Electrochemistry: Employed to fabricate gold electrodes for the electrochemical determination of europium.
  • Catalysis: Acts as a ligand in catalytic systems, enhancing reaction rates and selectivity .

Studies have shown that 2-Pyridinol-1-oxide can interact with various metal ions, forming stable complexes that are critical for understanding its biological and chemical behavior. Techniques such as Nuclear Magnetic Resonance spectroscopy and Electron Paramagnetic Resonance spectroscopy have been utilized to investigate these interactions, providing insights into the coordination environment and binding modes of the compound with transition metals .

In comparison to other pyridine derivatives, 2-Pyridinol-1-oxide stands out due to its unique ability to form stable chelate complexes. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
2-Mercaptopyridine-N-OxideC₅H₅N₃O₂SContains a thiol group; used in metal ion chelation
8-HydroxyquinolineC₉H₇NOKnown for its strong chelating properties; used in pharmaceuticals
3-HydroxypyridineC₅H₅NOLess effective as a chelating agent compared to 2-Pyridinol-1-oxide

The primary distinction lies in their functional groups and the resulting chemical properties, particularly regarding their interactions with metal ions and biological systems .

XLogP3

-0.7

UNII

YO3915897S

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (80%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H371 (40%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (40%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

13161-30-3
822-89-9

Wikipedia

Hydroxypyridinone

Use Classification

Cosmetics -> Foam boosting; Hair dyeing

Dates

Modify: 2023-08-15

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